Cas no 82-10-0 ([1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-)

[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- structure
82-10-0 structure
Product name:[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
CAS No:82-10-0
MF:C23H22O7
MW:410.41658
CID:730845
PubChem ID:442824

[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Chemical and Physical Properties

Names and Identifiers

    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)-
    • [1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(
    • 11-HYDROXYROTENONE
    • Sumatrol
    • Q27108358
    • SCHEMBL4739987
    • SUMATROL [MI]
    • 69G1LPQ7X0
    • (1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE, 1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-, (2R,6AS,12AS)-
    • UNII-69G1LPQ7X0
    • (2R-(2.ALPHA.,6A.ALPHA.,12A.ALPHA.))-1,2,12,12A-TETRAHYDRO-5-HYDROXY-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-(1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6(6AH)-ONE
    • DivK1c_006541
    • CHEMBL518045
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-5-hydroxy-2-isopropenyl-8,9-dimethoxy-, (-)-
    • (-)-11-hydroxyrotenone
    • (1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
    • DTXSID90231503
    • 82-10-0
    • CHEBI:9358
    • LMPK12060024
    • SUMATROL, (-)-
    • KBio1_001485
    • (-)-sumatrol
    • SpecPlus_000445
    • XS161532
    • 11-hydroxy-rotenone
    • Inchi: InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1
    • InChI Key: ZPEHYKMRUBEPSQ-XMCHAPAWSA-N
    • SMILES: CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O

Computed Properties

  • Exact Mass: 410.13655304g/mol
  • Monoisotopic Mass: 410.13655304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 695
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Melting Point: 195-196°; mp 183°; melts again at 194°
  • Specific Rotation: D20 -182° (c = 2.84 in benzene)

[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one,1,2,12,12a-tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)-,(2R,6aS,12aS)- Related Literature

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica